molecular formula C16H16FN5O2 B2481250 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 955846-35-2

2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No. B2481250
CAS RN: 955846-35-2
M. Wt: 329.335
InChI Key: QUWOQHWFCFXZEM-UHFFFAOYSA-N
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Description

The compound is part of a broader category of chemicals known for their complex molecular structures and potential applicability in various fields of chemistry and pharmacology. While specific research directly on this compound was not found, insights can be drawn from studies on related pyrazolopyridine and acetamide derivatives, which are known for their diverse chemical reactions, structural uniqueness, and broad application spectrum in creating pharmacologically active molecules.

Synthesis Analysis

Synthesis of related compounds often involves complex chemical reactions, including oxidation and condensation processes. For example, compounds with an acetamide substituent can be oxidized with selenium dioxide to form a six-membered imide ring, which is a common step in synthesizing fluorogenic dyes and other pharmacologically active compounds (Zaitseva et al., 2020). Such methods highlight the intricate steps involved in synthesizing complex molecules.

Molecular Structure Analysis

The molecular structure of similar compounds has been thoroughly investigated through various spectroscopic techniques, including infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and X-ray crystallography. These methods provide detailed insights into the molecules' structural configurations, geometric parameters, and the stability arising from hyper-conjugative interactions and charge delocalization (Lukose et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can lead to the formation of coordination complexes with metals, showcasing the versatility of these compounds in forming diverse molecular architectures with potential antioxidant activities (Chkirate et al., 2019). These reactions not only highlight the chemical reactivity but also the potential application of such compounds in medicinal chemistry and materials science.

Physical Properties Analysis

The physical properties, such as solubility and crystal form, play a significant role in the compound's application, especially in pharmaceuticals. Studies have shown that the absorption characteristics of similar compounds can be influenced by their physicochemical properties, crystal forms, and particle surface area, which are critical factors in drug formulation and delivery systems (Euler et al., 2004).

Chemical Properties Analysis

Compounds within this chemical class often exhibit a range of biological activities, including but not limited to, analgesic, antibacterial, and anti-inflammatory properties. The versatility in their chemical properties is highlighted through their engagement in various chemical reactions, leading to the synthesis of novel compounds with enhanced biological activities (Narayana et al., 2016).

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Synthesis of Novel Derivatives : Various derivatives of acetamide, including compounds similar to 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide, have been synthesized. These derivatives have shown potential in multiple applications, including anti-inflammatory activities (Sunder & Maleraju, 2013).

  • Formation of Fluorogenic Dyes : Certain acetamide derivatives have been used in the synthesis of fluorogenic dyes. The chemical process involves oxidation with selenium dioxide to form compounds with significant bathochromic shifts, suggesting their use as fluorogenic dyes (Zaitseva et al., 2020).

  • Antimicrobial Activity : Some acetamide derivatives have been tested for antimicrobial activities. Their synthesis and evaluation show promising results in this field (Bondock et al., 2008).

Potential in Pharmacology and Biochemistry

  • Coordination Complexes and Antioxidant Activity : Pyrazole-acetamide derivatives have been utilized in the synthesis of coordination complexes. These complexes have displayed significant antioxidant activity, highlighting their potential in pharmacological applications (Chkirate et al., 2019).

  • Synthesis of Isoxazolines and Isoxazoles : Derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one, structurally related to the acetamide compound , have been synthesized. These compounds show potential for further exploration in various chemical and biological fields (Rahmouni et al., 2014).

Applications in Material Science

  • Synthesis of Novel Pyrazolo Derivatives : Acetamide derivatives have been instrumental in synthesizing novel pyrazolo derivatives. These compounds could have applications in material science and pharmaceuticals (Gouda et al., 2010).

properties

IUPAC Name

2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2/c1-9(2)14-12-7-19-22(11-5-3-10(17)4-6-11)15(12)16(24)21(20-14)8-13(18)23/h3-7,9H,8H2,1-2H3,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWOQHWFCFXZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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